3,4,5-Triethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide
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Overview
Description
3,4,5-Triethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-thiadiazine ring fused with a benzamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide typically involves multiple steps
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a thiadiazine compound under reflux conditions in the presence of a catalyst like piperidine.
Formation of Benzamide Moiety: The benzamide group is introduced through a condensation reaction with an appropriate benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies related to enzyme inhibition, including carbonic anhydrase inhibitors and cholinesterase inhibitors.
Pharmaceutical Development: The compound is being explored for its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 3,4,5-Triethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes like carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes.
Signal Transduction Pathways: It modulates signal transduction pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[5,1-B][1,3,5]thiadiazines: Another class of compounds with similar pharmacological properties.
Uniqueness
3,4,5-Triethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is unique due to its specific substitution pattern and the presence of the triethoxybenzamide moiety, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H24N4O4S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C18H24N4O4S/c1-4-24-13-10-12(11-14(25-5-2)15(13)26-6-3)16(23)19-17-20-21-18-22(17)8-7-9-27-18/h10-11H,4-9H2,1-3H3,(H,19,20,23) |
InChI Key |
XJFVDYKDELYWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C3N2CCCS3 |
Origin of Product |
United States |
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